3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is an organic compound with the molecular formula C23H30O2. It is a derivative of benzoic acid and is known for its unique structural properties, which include two tert-butyl groups and a dimethylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of tert-butyl groups may enhance its stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl benzoate
- 3,5-Di-tert-butylbenzoic acid
- 3,4-Dimethylphenyl 3,5-di-tert-butylphenyl ether
Uniqueness
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H30O2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H30O2/c1-15-9-10-20(11-16(15)2)25-21(24)17-12-18(22(3,4)5)14-19(13-17)23(6,7)8/h9-14H,1-8H3 |
InChI Key |
BAILKEIRZMRLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.